molecular formula C24H26F2N4O2S B2921016 N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185068-46-5

N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2921016
CAS No.: 1185068-46-5
M. Wt: 472.55
InChI Key: UYCMMSONNRFVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic triaza derivative featuring a thioacetamide linkage. Its molecular formula is C₂₄H₂₅F₂N₄O₂S, with a molecular weight of 478.54 g/mol. The compound integrates a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a 4-methoxyphenyl group at position 3, and a thioacetamide chain connected to a 3,4-difluorophenyl moiety.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-7-18(32-2)8-5-16)23(29-24)33-15-21(31)27-17-6-9-19(25)20(26)14-17/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCMMSONNRFVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a triazaspiro structure which is significant in medicinal chemistry for its diverse biological activities. The presence of difluorophenyl and methoxyphenyl groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Prolyl Hydroxylase Inhibition : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoietin production, making it a candidate for treating anemia .
  • Mitochondrial Permeability Transition Pore (mPTP) : Research indicates that derivatives of the triazaspiro scaffold can inhibit mPTP opening, potentially reducing myocardial cell death during reperfusion injury .
  • Cellular Signaling Pathways : The compound may also modulate various signaling pathways involved in apoptosis and cell survival, although specific pathways need further elucidation.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Study Activity Findings
PHD InhibitionDemonstrated robust upregulation of erythropoietin in vivo models.
mPTP InhibitionReduced apoptotic rates and improved cardiac function in myocardial infarction models.
Off-target EffectsCompounds showed minimal off-target effects at cellular levels.

Case Studies

  • Erythropoietin Regulation : A study highlighted that compounds similar to this compound significantly increased erythropoietin levels in preclinical trials, indicating potential use in anemia treatment .
  • Cardiac Protection : In a model of myocardial infarction, the compound's analogs demonstrated protective effects by inhibiting mPTP opening, leading to decreased cell death and improved heart function post-reperfusion .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of triazaspiro compounds to enhance their efficacy and reduce side effects. Key findings include:

  • The introduction of specific functional groups can improve potency against target enzymes while minimizing hepatotoxicity .
  • High-throughput screening methods have accelerated the discovery of new derivatives with favorable pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent variations, molecular features, and available pharmacological data.

Table 1: Structural and Molecular Comparison

Compound Name/Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features/Data
Target Compound R1: 3,4-difluorophenyl; R2: 4-methoxyphenyl; R3: ethyl C₂₄H₂₅F₂N₄O₂S 478.54 Spirocyclic triaza core, thioacetamide linkage, electron-donating methoxy group .
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R1: 3,4-dichlorophenyl; R2: 4-methoxyphenyl C₂₃H₂₃Cl₂N₃O₂S 484.41 Dichlorophenyl group increases lipophilicity (Cl vs. F); higher molecular weight.
2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide R1: 4-fluorophenyl; R2: 3-methylphenyl; R3: ethyl C₂₄H₂₇FN₄OS 438.56 Fluorophenyl and methylphenyl substituents; lower molecular weight.
N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide R1: phenyl; R2: 3,4-difluorophenyl; R3: ethyl C₂₄H₂₅F₂N₄OS 462.54 Phenyl vs. methoxyphenyl substitution reduces electron-donating effects.
2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide R1: 4-fluorophenyl; R2: 4-isopropylphenyl; R3: ethyl C₂₆H₃₁FN₄OS 466.60 Bulky isopropyl group may enhance steric hindrance or metabolic stability.
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide R1: 4-(trifluoromethoxy)phenyl; core modification: dioxo C₁₉H₂₁F₃N₄O₄ 450.39 Trifluoromethoxy group (strong electron-withdrawing) enhances stability.

Key Comparative Insights

Halogen Substitutions: The target compound’s 3,4-difluorophenyl group offers a balance of electronegativity and moderate lipophilicity compared to 3,4-dichlorophenyl (), which is more lipophilic but may increase toxicity risks . Fluorine’s smaller atomic radius also minimizes steric clashes in binding pockets.

Substituent Electronic Effects :

  • The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance interactions with polar residues in enzymatic active sites. In contrast, phenyl () or trifluoromethoxy () groups alter electronic profiles, affecting binding affinity or metabolic stability .

Thioacetamide Linkage :

  • The thioether (-S-) bridge in the target compound and analogs () may enhance resistance to enzymatic degradation compared to oxygen-based ethers, though direct pharmacological data are lacking .

Synthetic Considerations :

  • Similar compounds (e.g., ) employ coupling reagents like HBTU and triethylamine for amide bond formation, suggesting shared synthetic pathways .

Pharmacological Data Limitations

While structural comparisons are robust, pharmacological data for the target compound remain scarce. Further studies on binding affinity (e.g., using docking models like Glide XP in ) and in vitro assays are needed to validate hypotheses derived from structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.